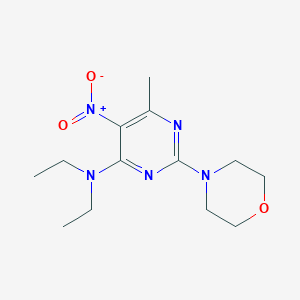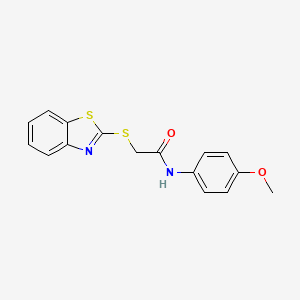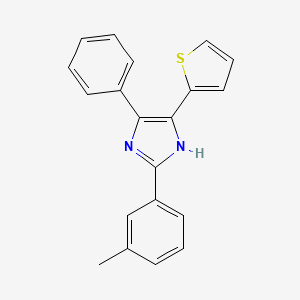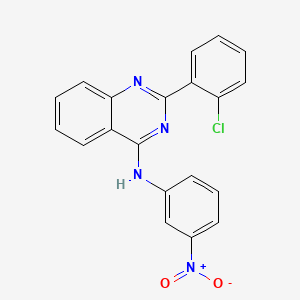![molecular formula C15H8ClFN4O4 B11644776 5-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11644776.png)
5-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({4-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring substituted with chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting with the preparation of 2-chloro-5-fluoropyrimidine. This intermediate can be synthesized by reacting 2,4-dichloro-5-fluoropyrimidine with a reducing metal powder in the presence of an acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-({4-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diazinane ring and the phenyl group.
Condensation Reactions: The compound can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate (K2CO3) for nucleophilic substitution, hydrogen peroxide (H2O2) for oxidation, and sodium borohydride (NaBH4) for reduction . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while oxidation can produce hydroxylated or ketone derivatives.
Aplicaciones Científicas De Investigación
5-({4-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and as a scaffold for drug development.
Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5-({4-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of the target compound, known for its use in pharmaceutical and materials science applications.
2-Chloro-5-fluoropyrimidin-4-one: Another related compound with similar structural features and applications.
Uniqueness
The uniqueness of 5-({4-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications, particularly in the development of new pharmaceuticals and advanced materials.
Propiedades
Fórmula molecular |
C15H8ClFN4O4 |
|---|---|
Peso molecular |
362.70 g/mol |
Nombre IUPAC |
5-[[4-(2-chloro-5-fluoropyrimidin-4-yl)oxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H8ClFN4O4/c16-14-18-6-10(17)13(21-14)25-8-3-1-7(2-4-8)5-9-11(22)19-15(24)20-12(9)23/h1-6H,(H2,19,20,22,23,24) |
Clave InChI |
YSYRQFLOZYZGCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)OC3=NC(=NC=C3F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[4-(4-methylphenoxy)phenyl]cyclohexanecarboxamide](/img/structure/B11644694.png)

![Ethyl (2Z)-7-methyl-3-oxo-2-{[1-(prop-2-EN-1-YL)-1H-indol-3-YL]methylidene}-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11644710.png)
![N-(4-bromophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B11644722.png)



![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11644747.png)

![(5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione](/img/structure/B11644751.png)
![4-[11-(3-fluorophenyl)-1-oxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11644753.png)
![8-ethoxy-6-(4-ethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11644759.png)
![diethyl 2-[6-methoxy-2,2-dimethyl-1-(phenoxyacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11644767.png)

